

# (-)-O-Desmethyl Tramadol CAS number and IUPAC name

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## Compound of Interest

Compound Name: (-)-O-Desmethyl Tramadol

Cat. No.: B015652

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## Technical Guide: (-)-O-Desmethyl Tramadol

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Identification

Parameter	Value	Reference
Chemical Name	(-)-O-Desmethyl Tramadol	[1]
IUPAC Name	3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol	[1]
CAS Number	144830-15-9	[1]
Molecular Formula	C <sub>15</sub> H <sub>23</sub> NO <sub>2</sub>	[1]
Molar Mass	249.354 g·mol <sup>-1</sup>	[2]

Note: O-Desmethyl Tramadol (O-DSMT) is the primary active metabolite of the analgesic drug tramadol. The parent compound, tramadol, is metabolized in the liver by the enzyme CYP2D6 to form O-DSMT. This guide focuses on the specific (-)-enantiomer of O-Desmethyl Tramadol.

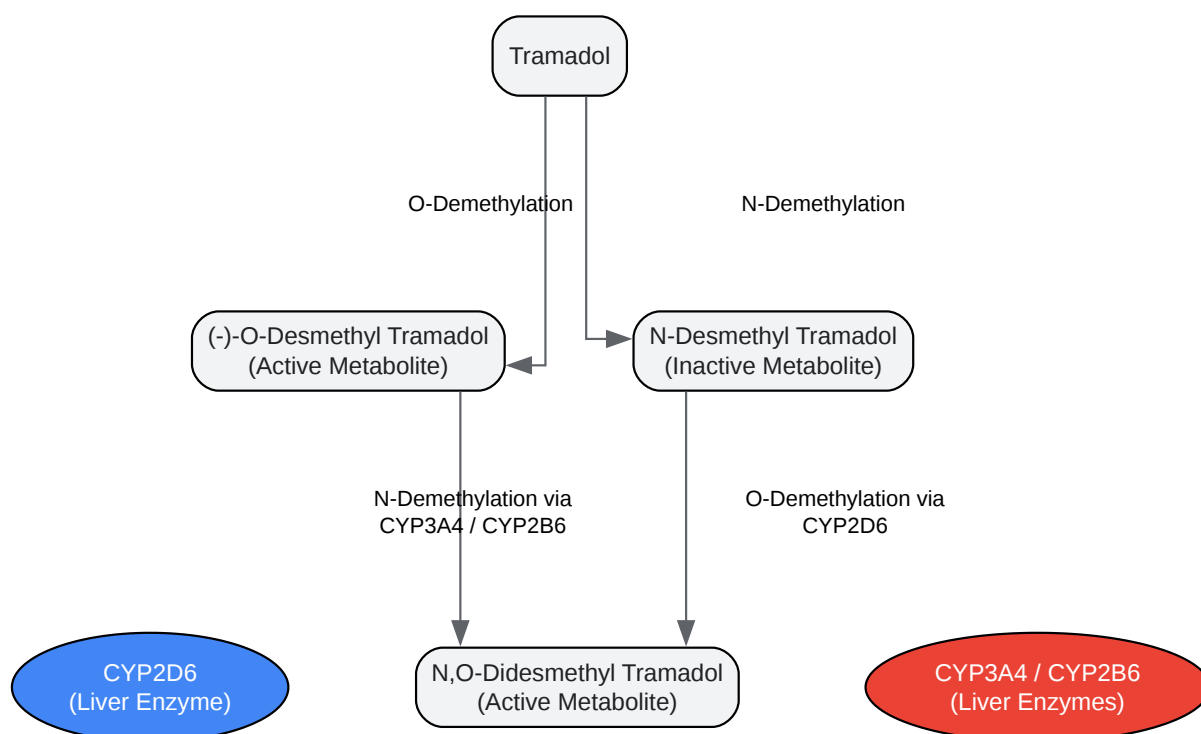
### Pharmacological Profile

**(-)-O-Desmethyl Tramadol** exhibits a distinct pharmacological profile compared to its parent compound and its (+)-enantiomer. While both enantiomers of O-DSMT are inactive as serotonin reuptake inhibitors, **(-)-O-Desmethyl Tramadol** is a norepinephrine reuptake inhibitor.[2] In contrast, (+)-O-Desmethyltramadol is a more potent  $\mu$ -opioid receptor agonist.[2][3] The combination of the parent drug and its metabolites contributes to the overall complex pharmacological effects of tramadol administration.[2]

## Metabolism and Synthesis

The primary pathway for the formation of O-Desmethyl Tramadol in the body is through the demethylation of tramadol by the cytochrome P450 enzyme CYP2D6 in the liver.[2][3] Individuals with genetic variations leading to reduced CYP2D6 activity may experience diminished analgesic effects from tramadol due to decreased formation of the more potent O-DSMT.[2]

The following diagram illustrates the metabolic conversion of tramadol to its primary active metabolites.



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## Metabolic Pathway of Tramadol

# Experimental Protocols

Detailed experimental protocols for the study of **(-)-O-Desmethyl Tramadol** are crucial for reproducibility and advancement in research. Below are generalized methodologies based on common practices in the field.

### Protocol 1: In Vitro Receptor Binding Assay

**Objective:** To determine the binding affinity of **(-)-O-Desmethyl Tramadol** to specific opioid receptors (e.g.,  $\mu$ ,  $\delta$ ,  $\kappa$ ).

**Methodology:**

- **Membrane Preparation:** Cell membranes expressing the opioid receptor of interest are prepared from cultured cells (e.g., CHO-K1 cells) or animal brain tissue.
- **Radioligand Binding:** Membranes are incubated with a specific radioligand for the receptor (e.g., [ $^3$ H]DAMGO for  $\mu$ -opioid receptor) and varying concentrations of **(-)-O-Desmethyl Tramadol**.
- **Incubation and Filtration:** The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- **Scintillation Counting:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of **(-)-O-Desmethyl Tramadol** that inhibits 50% of the specific binding of the radioligand ( $IC_{50}$ ) is calculated. The equilibrium dissociation constant ( $K_i$ ) is then determined using the Cheng-Prusoff equation.

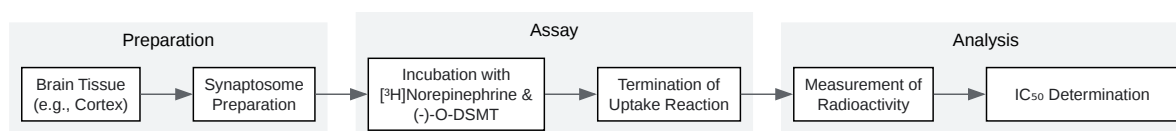
### Protocol 2: Norepinephrine Reuptake Inhibition Assay

Objective: To assess the inhibitory effect of **(-)-O-Desmethyl Tramadol** on the norepinephrine transporter (NET).

Methodology:

- Synaptosome Preparation: Synaptosomes are prepared from specific brain regions rich in noradrenergic neurons (e.g., hypothalamus or cortex) of rats or mice.
- Uptake Assay: Synaptosomes are incubated with [ $^3\text{H}$ ]norepinephrine and various concentrations of **(-)-O-Desmethyl Tramadol**.
- Incubation and Termination: The uptake reaction is allowed to proceed for a short period at 37°C and then terminated by rapid filtration or centrifugation.
- Radioactivity Measurement: The amount of [ $^3\text{H}$ ]norepinephrine taken up by the synaptosomes is quantified by liquid scintillation counting.
- Data Analysis: The concentration of **(-)-O-Desmethyl Tramadol** that inhibits 50% of norepinephrine uptake ( $\text{IC}_{50}$ ) is determined by non-linear regression analysis.

The following diagram outlines a typical workflow for an in vitro neurotransmitter reuptake assay.



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#### Workflow for Norepinephrine Reuptake Assay

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## References

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